Butyl 4-amino-4-oxobut-2-enoate

Description

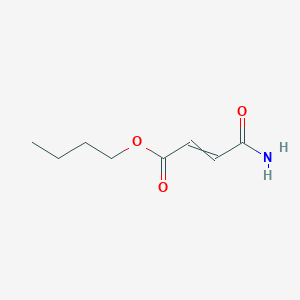

Butyl 4-amino-4-oxobut-2-enoate is an α,β-unsaturated ester derivative characterized by a conjugated enone system (C=O and C=C bonds) and an amino substituent at the β-position. This structural motif confers reactivity in Michael addition and nucleophilic substitution reactions, making it valuable in organic synthesis for constructing heterocycles or bioactive intermediates.

Properties

CAS No. |

119359-91-0 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

butyl 4-amino-4-oxobut-2-enoate |

InChI |

InChI=1S/C8H13NO3/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H2,9,10) |

InChI Key |

SCDOVRLBUIWLMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-amino-4-oxobut-2-enoate can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-amino-4-oxobut-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 4-amino-4-oxobut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules, such as DNA.

Medicine: Explored for its potential therapeutic properties, including anti-ulcer activity.

Mechanism of Action

The mechanism of action of butyl 4-amino-4-oxobut-2-enoate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This inhibition is achieved through the formation of a CoA adduct, which interacts with the enzyme’s active site, leading to its inhibition.

Comparison with Similar Compounds

Butyl 4-amino-4-oxobut-2-enoate vs. (E)-Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate (Compound 50)

- Structural Differences: this compound: Contains an amino (-NH₂) group at the β-position and a butyl ester. Compound 50: Substituted with a 4-bromophenyl group at the β-position and an ethyl ester.

- Reactivity: The amino group in this compound enhances nucleophilicity, favoring reactions with electrophiles (e.g., alkylation). Compound 50’s bromophenyl group facilitates Suzuki coupling or halogen exchange reactions .

- Synthetic Utility: this compound serves as a precursor for amino-functionalized polymers or bioactive molecules. Compound 50 is used in cross-coupling reactions to synthesize biaryl derivatives .

This compound vs. (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structural Differences: The methylanilino group in the latter introduces aromaticity and steric bulk, whereas this compound has a simpler alkylamine.

- Applications: (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid is studied as a biochemical reagent for protein modification, leveraging its enone system for conjugation . this compound’s ester group improves solubility in organic solvents, aiding in synthetic workflows.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimates based on structural analogs and computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.